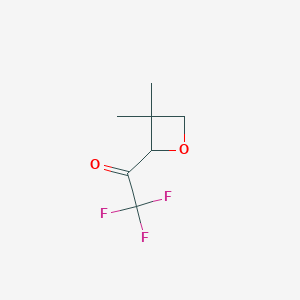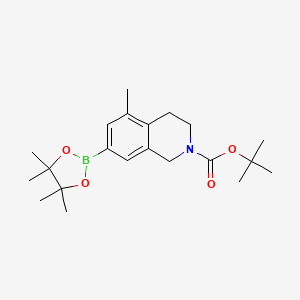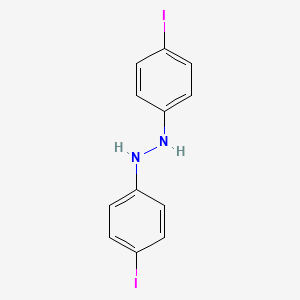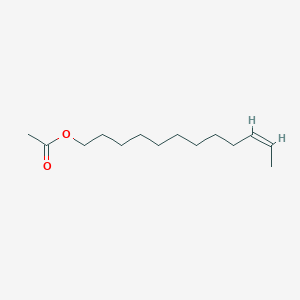
10Z-Dodecenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10Z-Dodecenyl acetate: is an organic compound with the molecular formula C14H26O2 . It is an ester formed from dodecenyl alcohol and acetic acid. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it is used for communication and mating purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Dodecenyl acetate typically involves the esterification of 10Z-Dodecenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a two-step synthesis process. The first step involves the transformation of 2-hexenal into a novel intermediate, which is then converted into this compound. This method offers excellent yields and high selectivity .
Chemical Reactions Analysis
Types of Reactions: 10Z-Dodecenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Dodecanoic acid.
Reduction: 10Z-Dodecenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
10Z-Dodecenyl acetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: The compound is studied for its role as a pheromone in insect behavior and communication.
Medicine: Research is ongoing to explore its potential use in pest control strategies, particularly in agriculture.
Mechanism of Action
The mechanism of action of 10Z-Dodecenyl acetate involves its interaction with specific receptors in the olfactory system of insects. When released into the environment, it binds to olfactory receptors on the antennae of target insects, triggering a behavioral response such as attraction or mating. The molecular targets include olfactory receptor neurons that are highly sensitive to this compound .
Comparison with Similar Compounds
- E-10-Dodecenyl acetate
- 7,9-Dodecadienyl acetate
- 8,10-Dodecadienyl acetate
Comparison: 10Z-Dodecenyl acetate is unique due to its specific double bond configuration, which imparts distinct olfactory properties. Compared to E-10-Dodecenyl acetate, the Z-configuration in this compound results in different biological activity and pheromone efficacy. Similarly, 7,9-Dodecadienyl acetate and 8,10-Dodecadienyl acetate have different double bond positions, leading to variations in their pheromone activity and applications .
Properties
Molecular Formula |
C14H26O2 |
|---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
[(Z)-dodec-10-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-4H,5-13H2,1-2H3/b4-3- |
InChI Key |
JARZGLPTLYDJAG-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\CCCCCCCCCOC(=O)C |
Canonical SMILES |
CC=CCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


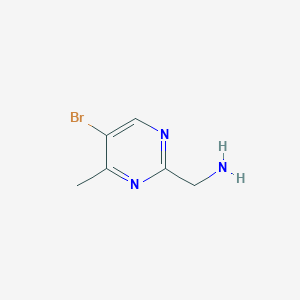
![(3R)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B15199934.png)
![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
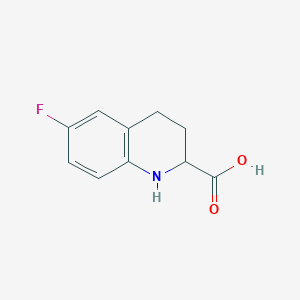
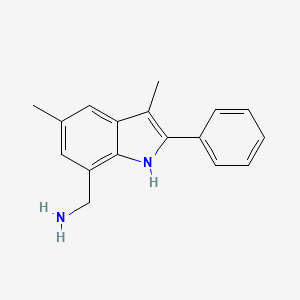
![2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15199967.png)
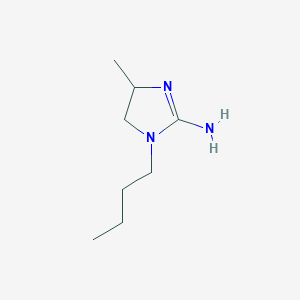

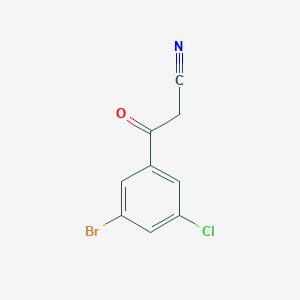
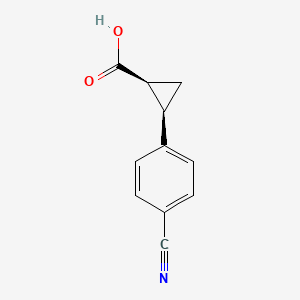
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
